molecular formula C15H17N3O5 B12554548 5-(Ethoxymethyl)-4-(4-methoxyanilino)-3-nitropyridin-2(1H)-one CAS No. 142893-94-5

5-(Ethoxymethyl)-4-(4-methoxyanilino)-3-nitropyridin-2(1H)-one

Cat. No.: B12554548
CAS No.: 142893-94-5
M. Wt: 319.31 g/mol
InChI Key: LFVJLOOONNRJLI-UHFFFAOYSA-N
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Description

5-(Ethoxymethyl)-4-(4-methoxyanilino)-3-nitropyridin-2(1H)-one is a complex organic compound with a unique structure that includes an ethoxymethyl group, a methoxyanilino group, and a nitropyridinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Ethoxymethyl)-4-(4-methoxyanilino)-3-nitropyridin-2(1H)-one typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Pyridinone Core: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the Nitro Group: Nitration of the pyridinone core using a nitrating agent such as nitric acid.

    Attachment of the Methoxyanilino Group: This step involves a nucleophilic substitution reaction where the methoxyaniline is introduced.

    Addition of the Ethoxymethyl Group: This can be done through an alkylation reaction using ethoxymethyl chloride.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control, and implementing purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxymethyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of ethoxymethyl aldehyde or ethoxymethyl carboxylic acid.

    Reduction: Conversion of the nitro group to an amino group.

    Substitution: Introduction of new functional groups replacing the methoxyanilino group.

Scientific Research Applications

5-(Ethoxymethyl)-4-(4-methoxyanilino)-3-nitropyridin-2(1H)-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(Ethoxymethyl)-4-(4-methoxyanilino)-3-nitropyridin-2(1H)-one involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the methoxyanilino group can interact with biological macromolecules. These interactions can lead to the modulation of biochemical pathways, resulting in the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Methoxyanilino)-3-nitropyridin-2(1H)-one: Lacks the ethoxymethyl group.

    5-(Ethoxymethyl)-3-nitropyridin-2(1H)-one: Lacks the methoxyanilino group.

    5-(Ethoxymethyl)-4-anilino-3-nitropyridin-2(1H)-one: Lacks the methoxy group on the aniline.

Uniqueness

5-(Ethoxymethyl)-4-(4-methoxyanilino)-3-nitropyridin-2(1H)-one is unique due to the presence of both the ethoxymethyl and methoxyanilino groups, which confer distinct chemical and biological properties

Properties

CAS No.

142893-94-5

Molecular Formula

C15H17N3O5

Molecular Weight

319.31 g/mol

IUPAC Name

5-(ethoxymethyl)-4-(4-methoxyanilino)-3-nitro-1H-pyridin-2-one

InChI

InChI=1S/C15H17N3O5/c1-3-23-9-10-8-16-15(19)14(18(20)21)13(10)17-11-4-6-12(22-2)7-5-11/h4-8H,3,9H2,1-2H3,(H2,16,17,19)

InChI Key

LFVJLOOONNRJLI-UHFFFAOYSA-N

Canonical SMILES

CCOCC1=CNC(=O)C(=C1NC2=CC=C(C=C2)OC)[N+](=O)[O-]

Origin of Product

United States

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